molecular formula C22H23ClFNO2 B4070933 (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride

(4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride

Cat. No. B4070933
M. Wt: 387.9 g/mol
InChI Key: MSONGNHIIZFRKZ-UHFFFAOYSA-N
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Description

(4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride, also known as EF-TFM, is a chemical compound that has been widely studied for its potential therapeutic applications. EF-TFM is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have antidepressant and anxiolytic effects.

Scientific Research Applications

(4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride has also been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in regulating mood, appetite, and sleep. (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.

Mechanism of Action

(4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that works by blocking the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By blocking the reuptake of serotonin, (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride increases the levels of serotonin in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects
(4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety. (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride has also been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in regulating mood, attention, and arousal.

Advantages and Limitations for Lab Experiments

(4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride has several advantages for lab experiments. It is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have antidepressant and anxiolytic effects. (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride has also been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can be useful for studying the effects of these neurotransmitters on behavior. However, (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the body. (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride can also have side effects, such as nausea and vomiting, which can affect the behavior of animals in lab experiments.

Future Directions

There are several future directions for research on (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride. One direction is to study the long-term effects of (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride on behavior and brain function. Another direction is to explore the potential use of (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride in the treatment of depression, anxiety, and other mood disorders. Additionally, researchers could investigate the effects of (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride on other neurotransmitters and brain regions that are involved in regulating mood and behavior. Finally, researchers could explore the potential use of (4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride in combination with other drugs for the treatment of mood disorders.

properties

IUPAC Name

4-ethoxy-N-[[2-[(3-fluorophenyl)methoxy]phenyl]methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO2.ClH/c1-2-25-21-12-10-20(11-13-21)24-15-18-7-3-4-9-22(18)26-16-17-6-5-8-19(23)14-17;/h3-14,24H,2,15-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSONGNHIIZFRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2OCC3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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